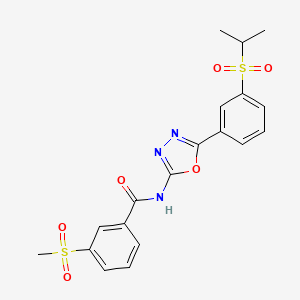

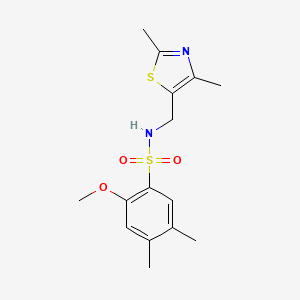

N-(5-(3-(异丙基磺酰)苯基)-1,3,4-噁二唑-2-基)-3-(甲磺酰)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of molecules that incorporate features such as the 1,3,4-oxadiazole ring, known for its versatile pharmacological properties and utility in various scientific fields ranging from materials science to medicinal chemistry. These compounds are often synthesized for their potential applications in drug development and research due to their unique structural and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to "N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide" often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. These processes may include the formation of intermediate compounds such as hydrazinecarboxamides and oxadiazoles through reactions like condensation, cyclization, and sulfonylation. Advanced green chemistry approaches are also explored for more efficient syntheses, with a focus on minimizing environmental impact and enhancing yield (Gu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds containing the 1,3,4-oxadiazole moiety is crucial for their biological activity and interaction with biological targets. This structure-activity relationship (SAR) is often studied using various spectroscopic and computational methods to understand how modifications in the molecular framework affect biological activity and to design more effective derivatives (Rana et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole derivatives involves interactions with various reagents and catalysts to form new bonds or functional groups, enabling the synthesis of a wide range of compounds with diverse properties. These reactions are instrumental in the development of compounds with enhanced pharmacological activities or specific functionalities for material science applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability under various conditions are essential for the practical use of these compounds in scientific research and drug development. Studies focus on understanding how structural features influence these properties to optimize the compounds for specific applications (Wang et al., 2022).

科学研究应用

合成和结构分析

1,3,4-噁二唑衍生物的合成,包括与指定化合物相关的衍生物,由于其潜在的生物活性而备受关注。例如,Khalid等人(2016年)合成了一系列N-取代衍生物,显示出中等至显著的抗菌活性。这些化合物是通过一系列步骤从苯磺酰氯开始合成的,突出了化学多样性和结构修饰以增强生物活性的潜力Khalid et al., 2016。

抗癌活性

对N-取代苯甲酰胺及其衍生物的设计和合成已经探索了它们的抗癌性能。Ravinaik等人(2021年)报道了一系列取代N-苯甲酰胺对各种癌细胞系进行评估,其中大多数化合物显示出中等至优异的活性,表明这是一个有希望进一步研究癌症治疗的领域Ravinaik et al., 2021。

抗菌和抗结核药物

Suresh Kumar等人(2013年)合成了具有显著抗菌、抗真菌和抗结核活性的新型磺酰衍生物。这些发现强调了这些化合物作为新型抗微生物药物的潜力,特别是对结核病Suresh Kumar et al., 2013。

抗炎和抗癌药物

探索取代苯甲酰胺/苯磺酰胺的抗炎和抗癌性能已经导致新型化合物的合成。这些研究表明了这类化合物的治疗潜力,突出了结构修饰在增强生物活性方面的重要性Gangapuram & Redda, 2009。

心脏电生理活性

对N-取代咪唑基苯甲酰胺或苯磺酰胺的心脏电生理活性的研究已经确定了与已知III类药物相媲美的活性化合物。这表明它们在治疗心律失常中的潜在用途,强调了结构中咪唑-1-基团对这种活性的重要性Morgan et al., 1990。

属性

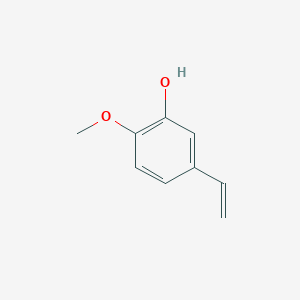

IUPAC Name |

3-methylsulfonyl-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S2/c1-12(2)30(26,27)16-9-5-7-14(11-16)18-21-22-19(28-18)20-17(23)13-6-4-8-15(10-13)29(3,24)25/h4-12H,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKJIURKCXFHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2483971.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2483981.png)

![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2483987.png)

![4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2483989.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2483991.png)